6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Description
Properties
IUPAC Name |
6-bromo-1-methylpyrazolo[4,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-5-2-4(8)3-10-6(5)7(9)11-12/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQIIPYLPFRMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)N)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester or diketone.
Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.
Bromination: The bromination of the pyrazolopyridine core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methylation of the nitrogen atom at the 1st position is carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Amination: Ammonia or primary amines under nucleophilic substitution conditions.
Major Products Formed
Substituted Derivatives: Products with various substituents at the 6th position.
N-oxides: Products formed through oxidation.
Biaryl Derivatives: Products formed through coupling reactions.
Scientific Research Applications
Kinase Inhibitors
One of the primary applications of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is in the development of kinase inhibitors . This compound has shown potential in targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers. The inhibition of these kinases can lead to the suppression of tumor growth and proliferation, making this compound a valuable scaffold in drug development.
The compound has been utilized in studies investigating signal transduction pathways within cells. It plays a role in understanding cellular processes such as proliferation, differentiation, and survival. Its ability to inhibit specific kinases allows researchers to dissect complex signaling networks and their implications in diseases.
Chemical Biology
In chemical biology, 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine serves as a probe to explore the functions of particular proteins and enzymes. By selectively inhibiting certain targets, it aids in elucidating their biological roles and mechanisms of action.
Synthesis of Advanced Materials
The compound is also employed in the synthesis of advanced materials due to its unique chemical properties. It can serve as an intermediate in producing pharmaceuticals and other chemical entities that require specific functional groups for enhanced activity.
Case Studies and Research Findings
Recent studies have highlighted various aspects of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine's applications:
| Study | Focus | Findings |
|---|---|---|
| Study on TRK Inhibitors | Medicinal Chemistry | Demonstrated effectiveness against cancer cell lines through kinase inhibition. |
| Investigation of Signal Pathways | Biological Activity | Identified roles in apoptosis and cell cycle regulation. |
| Chemical Probing Studies | Chemical Biology | Revealed interactions with specific protein targets leading to altered cellular responses. |
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include tropomyosin receptor kinases (TRKs), which are involved in various cancers .
Comparison with Similar Compounds
Key properties :
- Molecular formula: C₇H₇BrN₄
- Molecular weight: 227.06 g/mol
- Substituents: Bromine (electron-withdrawing), methyl (electron-donating), and amine (hydrogen-bonding capabilities).
Synthetic routes typically involve cyclization reactions of pyridine derivatives with hydrazine hydrate, followed by bromination and methylation steps . For example, tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (a precursor) is synthesized via hydrazine-mediated ring closure and subsequent bromination .
Comparison with Similar Compounds
The structural and functional uniqueness of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine becomes evident when compared to analogs. Below is a detailed analysis:
Structural Analogues with Varying Substituents
Key Observations :
- Methyl Group Impact : The 1-methyl group in the target compound enhances steric bulk and lipophilicity compared to unmethylated analogs, improving blood-brain barrier penetration in neurological applications .
- Bromine Position : Bromine at the 6-position (vs. 3- or 5-position) optimizes electronic effects for receptor interactions, as seen in mGlu4 PAM activity .
Analogues with Different Core Structures
Key Observations :
- Ring Fusion : The [4,3-b] pyrazolo-pyridine core in the target compound provides optimal geometry for allosteric binding pockets in mGlu4, unlike [3,4-b] isomers .
Biological Activity
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C7H7BrN4
- Molecular Weight : 227.06 g/mol
- CAS Number : 2007915-41-3
- Structure : The compound features a pyrazolo[4,3-b]pyridine core, which is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo derivatives. For instance, compounds similar to 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine | MCF7 | 14.31 | Induces apoptosis |
| Similar derivative | A549 | 26.00 | Inhibits growth |
| Similar derivative | NCI-H460 | 42.30 | Causes cell cycle arrest |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes relevant to cancer progression:
- CYP Enzymes : It has been identified as a CYP1A2 inhibitor, which may affect drug metabolism and efficacy .
- Topoisomerase IIa Inhibition : A related study indicated significant inhibition of topoisomerase IIa, crucial for DNA replication and transcription in cancer cells .
Study on Anticancer Properties
In a controlled study, researchers synthesized several pyrazolo derivatives and evaluated their anticancer activity against the MCF7 and A549 cell lines. The study found that:
- 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine exhibited an IC50 value of 14.31 µM against MCF7 cells.
- The compound's mechanism involved apoptosis induction and disruption of the cell cycle.
This study underscores the potential of pyrazolo derivatives in developing new anticancer agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is likely to be bioavailable with good absorption characteristics:
| Property | Value |
|---|---|
| Log P (octanol-water) | 1.84 |
| Solubility | 0.575 mg/ml |
| Bioavailability Score | 0.55 |
These properties suggest favorable conditions for therapeutic use while also indicating the need for careful evaluation of toxicity profiles in vivo .
Q & A
Basic Questions
Q. What are the common synthetic routes for 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or methylation of precursor pyrazolo-pyridine scaffolds. For example, methylation of the pyrazole ring can be achieved using methyl iodide under catalytic conditions (e.g., K₂CO₃ in DMF) . Purification is critical for optimizing purity; recrystallization from acetonitrile or ethanol is commonly employed, as demonstrated in pyrazolo-pyrimidine derivative syntheses . Monitoring reaction progress via TLC and HPLC (≥98% purity thresholds) ensures minimal byproducts .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : The bromine atom induces distinct deshielding in H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm), while the methyl group appears as a singlet near δ 3.5 ppm. C NMR confirms quaternary carbons adjacent to bromine (~100–110 ppm) .
- X-ray Crystallography : Planar molecular geometry and hydrogen-bonded dimers (N–H···O interactions) are observed, with root-mean-square deviations <0.02 Å, validating stereochemical integrity .
Q. What role does the bromine substituent play in further functionalization reactions?
- Methodological Answer : The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bond formation) or nucleophilic substitutions. Its electron-withdrawing nature activates the pyridine ring for SNAr reactions, enabling introduction of amines, alkoxides, or thiols . Kinetic studies recommend Pd(PPh₃)₄ catalysts and anhydrous conditions for optimal yields .
Advanced Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed for pyrazolo-pyridine derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., methyl at N1) enhance selectivity at the C4 position . Experimentally, using bulky bases (e.g., LDA) or low-polarity solvents (toluene) suppresses competing pathways, as shown in pyrazolo[3,4-d]pyrimidine syntheses .
Q. What computational methods are effective in predicting reaction pathways and optimizing conditions for this compound?
- Methodological Answer : Quantum chemical reaction path searches (e.g., IRC calculations) and machine learning-driven parameter optimization (ICReDD methodology) reduce trial-and-error experimentation. These methods integrate experimental data (e.g., solvent polarity, temperature) to refine transition-state energetics and identify optimal catalysts . For example, methyl iodide methylation efficiency was validated via this approach .
Q. How can discrepancies in NMR data due to tautomerism or dynamic effects be resolved?
- Methodological Answer : Variable-temperature NMR (VT-NMR) and 2D techniques (HSQC, NOESY) differentiate tautomeric forms. For instance, NH protons in the amine group exhibit exchange broadening at higher temperatures, while hydrogen-bonded dimers (observed in X-ray data) stabilize specific tautomers . Deuterated solvents (DMSO-d₆) and relaxation agents (Cr(acac)₃) enhance signal resolution .
Q. What strategies evaluate the compound’s potential as a kinase inhibitor in medicinal chemistry?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization assays measure affinity for ATP-binding pockets in kinases (e.g., JAK2 or EGFR). Pyrazolo[4,3-c]pyridin-4(5H)-ones, structurally analogous to the target compound, show competitive inhibition with IC₅₀ values <1 µM .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the bromine/methyl groups and hydrophobic kinase pockets. Pharmacophore models prioritize substituents enhancing H-bond donor/acceptor profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
